Retapamulin ITS-2
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Overview
Description
Retapamulin ITS-2 is a semisynthetic pleuromutilin antibiotic primarily used for the treatment of uncomplicated superficial skin infections caused by methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes . It is marketed under the brand names Altabax and Altargo . Retapamulin is known for its unique mechanism of action, which involves selective inhibition of bacterial protein synthesis by binding to the 50S subunit of bacterial ribosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Retapamulin is synthesized through a semi-synthetic process that begins with the fermentation of Clitopilus passeckerianus to produce the key intermediate pleuromutilin . The pleuromutilin is then chemically modified through a series of steps to yield retapamulin. The process involves the use of tropine thiol and a pleuromutilin derivative, combined with a base and an organic solvent .
Industrial Production Methods
The industrial production of retapamulin involves a five-step synthetic process starting from pleuromutilin . The final product is obtained as a white to pale yellow crystalline solid with a melting point range of 125-127°C . The compound is milled to produce a range of particle sizes suitable for topical formulations .
Chemical Reactions Analysis
Types of Reactions
Retapamulin undergoes several types of chemical reactions, including:
Oxidation: Retapamulin can be oxidized by cytochrome P450 enzymes, which limits its systemic use.
Hydroxylation: The compound undergoes hydroxylation at the 2 and 8 positions of the mutilin moiety.
Demethylation: Demethylation is another metabolic pathway for retapamulin.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of retapamulin include bases, organic solvents, and pleuromutilin derivatives . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .
Major Products Formed
The major products formed from the chemical reactions of retapamulin include various hydroxylated and demethylated derivatives . These derivatives are primarily formed through metabolic processes involving cytochrome P450 enzymes .
Scientific Research Applications
Retapamulin has a wide range of scientific research applications, including:
Mechanism of Action
Retapamulin exerts its effects by selectively inhibiting bacterial protein synthesis . It binds to a specific site on the 50S subunit of bacterial ribosomes, involving ribosomal protein L3 and the peptidyl transferase center . This binding prevents the formation of active 50S ribosomal subunits, thereby inhibiting peptidyl transfer and blocking P-site interactions . The unique binding site of retapamulin distinguishes it from other classes of antibiotics and contributes to its effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Tiamulin: Another pleuromutilin derivative with similar antibacterial activity.
Valnemulin: A pleuromutilin compound used in veterinary medicine.
Lefamulin: A pleuromutilin derivative approved for systemic use in humans.
Uniqueness of Retapamulin
Retapamulin is unique among pleuromutilin derivatives due to its specific binding site on the bacterial ribosome and its effectiveness in treating superficial skin infections . Unlike tiamulin and valnemulin, retapamulin is formulated for topical use and has a lower potential for resistance development . Lefamulin, on the other hand, is designed for systemic use and has different pharmacokinetic properties .
Properties
Molecular Formula |
C23H36O7S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(1R,4R,7S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14?,15?,17?,19?,20?,21-,22+,23+/m0/s1 |
InChI Key |
IKVZCNHNKCXZHZ-HXSQRTRESA-N |
Isomeric SMILES |
CC1CC[C@]23CCC(=O)C2[C@]1(C(C[C@](C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
Origin of Product |
United States |
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